2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2,5-dimethoxyphenyl)acetamide
Description
2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2,5-dimethoxyphenyl)acetamide is a complex organic compound that features multiple functional groups, including amino, oxadiazole, pyrazole, and acetamide moieties. Compounds with such diverse functional groups often exhibit unique chemical and biological properties, making them of interest in various fields of scientific research.
Properties
IUPAC Name |
2-[5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpyrazol-1-yl]-N-(2,5-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O4S/c1-13-5-7-14(8-6-13)21-26-22(33-28-21)19-20(24)29(27-23(19)34-4)12-18(30)25-16-11-15(31-2)9-10-17(16)32-3/h5-11H,12,24H2,1-4H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVEMWJZIMVLRGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=C3SC)CC(=O)NC4=C(C=CC(=C4)OC)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2,5-dimethoxyphenyl)acetamide likely involves multiple steps, each targeting the formation of specific functional groups. Typical synthetic routes may include:
- Formation of the oxadiazole ring through cyclization reactions.
- Introduction of the pyrazole ring via condensation reactions.
- Functionalization of the aromatic ring with methyl and methoxy groups.
- Coupling of the amino and acetamide groups under controlled conditions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
- Use of high-purity reagents and solvents.
- Implementation of catalytic processes to enhance reaction efficiency.
- Application of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to sulfoxide or sulfone.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Conditions may include the use of strong acids or bases, depending on the type of substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group would yield sulfoxide or sulfone derivatives.
Scientific Research Applications
Antimicrobial Properties
Research indicates that the compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating efficacy against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.
Anticancer Activity
The compound has shown promising results in anticancer studies. In vitro assays have demonstrated that it can induce apoptosis in various cancer cell lines through mechanisms such as caspase activation and mitochondrial membrane potential alteration. For instance, a study reported that similar compounds exhibited growth inhibition rates of up to 86% against certain cancer cell lines .
Enzyme Modulation
The oxadiazole moiety within the compound is known to modulate enzyme activity. It may act as an inhibitor or modulator of key enzymes involved in metabolic pathways, potentially influencing cellular signaling cascades and contributing to its anticancer effects .
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of similar oxadiazole derivatives revealed that modifications in substituents significantly affected their potency. The compound was tested against a panel of bacterial strains, showing effective inhibition comparable to standard antibiotics .
Case Study 2: Anticancer Mechanisms
In a comprehensive study on anticancer agents, compounds structurally similar to 2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2,5-dimethoxyphenyl)acetamide were evaluated for their cytotoxic effects on human cancer cell lines. The results indicated significant apoptosis induction and cell cycle arrest at specific phases, highlighting the potential for further development as therapeutic agents .
Mechanism of Action
The mechanism by which the compound exerts its effects would depend on its interaction with specific molecular targets. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking its activity. The pathways involved would be specific to the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2,5-dimethoxyphenyl)acetamide shares similarities with other oxadiazole and pyrazole derivatives.
- Compounds such as this compound may exhibit similar chemical reactivity and biological activity.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique properties not found in other compounds.
Biological Activity
The compound 2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2,5-dimethoxyphenyl)acetamide is a complex organic molecule characterized by multiple functional groups that suggest potential for various biological activities. Its structure includes an oxadiazole ring, a pyrazole moiety, and an acetamide group, which may contribute to its pharmacological properties.
Synthesis and Structural Properties
The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the pyrazole ring followed by the introduction of the oxadiazole and dimethoxyphenyl groups. The molecular formula is , with a molecular weight of approximately 498.99 g/mol. The unique configuration allows for diverse chemical interactions, which can lead to significant biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 498.99 g/mol |
| Functional Groups | Amino, Oxadiazole, Pyrazole, Acetamide |
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with oxadiazole rings have been shown to inhibit growth in various cancer cell lines such as HCT-116 and HeLa with IC50 values often below 100 μM . These compounds induce apoptosis through mechanisms involving caspase activation and morphological changes in treated cells.
The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets. It may modulate enzyme activity or influence signaling pathways related to cell proliferation and apoptosis. For example, oxadiazole derivatives have been reported to inhibit telomerase and topoisomerase enzymes critical for cancer cell survival .
Case Studies and Research Findings
- Cytotoxicity Studies : A study on similar oxadiazole derivatives demonstrated cytotoxic effects against several human cancer cell lines. The most potent compounds showed IC50 values ranging from 34 μM to 69 μM against HeLa and MCF-7 cells . These findings suggest that structural modifications can significantly enhance biological activity.
- Apoptotic Activity : In vitro studies have shown that compounds related to this class induce apoptotic-like changes in cancer cells. These changes include phosphatidylserine translocation and caspase activation, indicating that the compound can trigger programmed cell death effectively .
- Structure-Activity Relationship (SAR) : The presence of specific functional groups such as methylsulfanyl and dimethoxy substitutions has been correlated with increased cytotoxicity. For instance, the introduction of electron-donating groups has been shown to enhance the activity of similar compounds against cancer cells .
Q & A
Q. What are the key synthetic methodologies for preparing this compound, and how can reaction conditions be optimized?
The compound is synthesized via multi-step heterocyclic chemistry, involving cyclocondensation and functional group transformations. A representative protocol involves refluxing intermediates (e.g., substituted oxazolones and triazolyl sulfanyl acetamides) with pyridine and zeolite catalysts at 150°C for 5 hours . Key optimization parameters include:
- Catalyst selection : Zeolite (Y-H) enhances regioselectivity and reduces side reactions.
- Solvent system : Pyridine acts as both solvent and base, stabilizing intermediates.
- Temperature control : Prolonged reflux ensures complete cyclization. Post-synthesis purification typically involves recrystallization from ethanol or column chromatography.
Q. How is the structural integrity of this compound validated in academic research?
Structural confirmation requires:
- X-ray crystallography : SHELX programs (e.g., SHELXL, SHELXS) are widely used for small-molecule refinement, ensuring atomic-level accuracy .
- Spectroscopic analysis :
- ¹H/¹³C NMR : Verifies substituent positions (e.g., methylsulfanyl at pyrazole-C3, dimethoxyphenyl on acetamide).
- HRMS : Confirms molecular formula (C₂₄H₂₅N₅O₄S).
- Elemental analysis : Validates purity (>95% by HPLC).
Advanced Research Questions
Q. What structure-activity relationship (SAR) insights guide the optimization of this compound’s bioactivity?
SAR studies focus on:
- Oxadiazole substituents : Electron-withdrawing groups (e.g., 4-methylphenyl) enhance binding affinity to target proteins (e.g., FLAP inhibitors, IC₅₀ < 10 nM) .
- Pyrazole modifications : Methylsulfanyl groups improve metabolic stability but may reduce solubility.
- Acetamide tail : Dimethoxyphenyl enhances membrane permeability (logP ~3.2). Example SAR table:
| Substituent (R) | FLAP IC₅₀ (nM) | HWB LTB₄ IC₅₀ (nM) |
|---|---|---|
| 4-Methylphenyl | 8.2 | 89 |
| 3-Chlorophenyl | 12.4 | 132 |
Q. How can computational methods predict this compound’s pharmacokinetic (PK) and toxicity profiles?
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., FLAP binding pockets) .
- ADMET prediction : SwissADME or ProTox-II evaluates:
- CYP450 inhibition risk : Low for CYP3A4 (predicted IC₅₀ > 10 µM).
- hERG liability : Minimal cardiotoxicity (IC₅₀ > 30 µM).
- Physicochemical properties : Calculated logD (2.8) aligns with CNS permeability.
Q. What experimental models are suitable for assessing anti-inflammatory or antiproliferative activity?
- In vitro :
- Whole-blood assays : Measure LTB₄ inhibition (IC₅₀ < 100 nM in human blood) .
- Cell viability assays : MTT or ATP-lite on cancer lines (e.g., HCT-116, IC₅₀ ~5 µM).
Methodological Challenges & Contradictions
Q. How can researchers resolve discrepancies in reported bioactivity data for this compound?
Contradictions often arise from:
- Assay variability : Standardize protocols (e.g., ATP concentration in viability assays).
- Impurity profiles : Use orthogonal analytical methods (e.g., LC-MS/MS) to exclude byproducts.
- Species differences : Cross-validate human vs. murine metabolic stability (e.g., microsomal assays).
Q. What strategies mitigate synthetic bottlenecks, such as low yields in oxadiazole ring formation?
- Microwave-assisted synthesis : Reduces reaction time (30 mins vs. 5 hours) and improves yields by 15–20% .
- Flow chemistry : Enhances scalability and reproducibility for intermediates .
Emerging Research Directions
Q. How can AI-driven platforms accelerate the design of derivatives with enhanced potency?
- Generative chemistry : Tools like ChemBERTa propose novel substituents based on bioactivity data .
- Reaction prediction : IBM RXN for retrosynthetic planning reduces trial-and-error synthesis .
Q. What advanced characterization techniques address stereochemical uncertainties in the acetamide moiety?
- Chiral HPLC : Resolves enantiomers (e.g., Chiralpak AD-H column).
- VCD spectroscopy : Assigns absolute configuration of stereocenters.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
